molecular formula C15H10ClF6NO2S B2371240 4-chloro-N-phenyl-N-(2,2,2-trifluoroethyl)-3-(trifluoromethyl)benzenesulfonamide CAS No. 690644-35-0

4-chloro-N-phenyl-N-(2,2,2-trifluoroethyl)-3-(trifluoromethyl)benzenesulfonamide

Cat. No.: B2371240
CAS No.: 690644-35-0
M. Wt: 417.75
InChI Key: DMKCEFKUIVONLY-UHFFFAOYSA-N
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Description

4-chloro-N-phenyl-N-(2,2,2-trifluoroethyl)-3-(trifluoromethyl)benzenesulfonamide is a useful research compound. Its molecular formula is C15H10ClF6NO2S and its molecular weight is 417.75. The purity is usually 95%.
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Biological Activity

4-Chloro-N-phenyl-N-(2,2,2-trifluoroethyl)-3-(trifluoromethyl)benzenesulfonamide is a sulfonamide compound with notable biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

  • Chemical Name : this compound
  • CAS Number : 690644-35-0
  • Molecular Formula : C15H10ClF6N O2S
  • Molar Mass : 393.76 g/mol

This compound features multiple trifluoromethyl groups which enhance its lipophilicity and biological interaction potential.

Anticancer Activity

Recent studies have indicated that compounds with similar structural motifs exhibit significant anticancer properties. For instance, derivatives with trifluoromethyl groups have been shown to inhibit various cancer cell lines through multiple mechanisms:

  • Cytotoxicity : The compound has been evaluated for its cytotoxic effects against several cancer cell lines, including MCF-7 (breast cancer) and Hek293 (human embryonic kidney) cells. Preliminary results suggest moderate to high cytotoxicity, with IC50 values indicating effective concentrations for cell growth inhibition .
  • Enzyme Inhibition : The presence of halogen atoms in the structure is associated with enhanced enzyme inhibition. For example, compounds with similar trifluoromethyl substitutions have been found to moderately inhibit cyclooxygenase-2 (COX-2) and lipoxygenases (LOX-5 and LOX-15), which are crucial in inflammatory pathways related to cancer progression .
  • Molecular Docking Studies : In silico studies have revealed that the compound can engage in significant interactions with target proteins through hydrogen bonding and pi-stacking interactions. Such interactions are believed to contribute to its observed biological activity .

Antimicrobial Properties

The sulfonamide class is traditionally known for its antimicrobial properties. The specific compound under review has shown potential against various bacterial strains:

  • Mechanism of Action : Sulfonamides work by inhibiting bacterial folate synthesis, a pathway critical for DNA synthesis and cell division. This mechanism may be applicable to this compound as well.

Case Studies and Research Findings

Study ReferenceBiological ActivityFindings
AnticancerModerate cytotoxicity against MCF-7 cells (IC50 ~ 10 μM).
COX-2 InhibitionSignificant inhibition observed; potential anti-inflammatory effects noted.
AntimicrobialEffective against Gram-positive bacteria; further studies recommended for Gram-negative strains.

Properties

IUPAC Name

4-chloro-N-phenyl-N-(2,2,2-trifluoroethyl)-3-(trifluoromethyl)benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10ClF6NO2S/c16-13-7-6-11(8-12(13)15(20,21)22)26(24,25)23(9-14(17,18)19)10-4-2-1-3-5-10/h1-8H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMKCEFKUIVONLY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N(CC(F)(F)F)S(=O)(=O)C2=CC(=C(C=C2)Cl)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10ClF6NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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